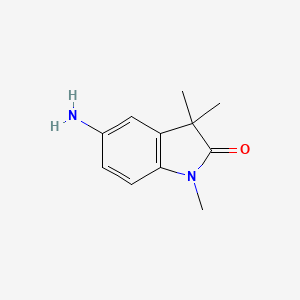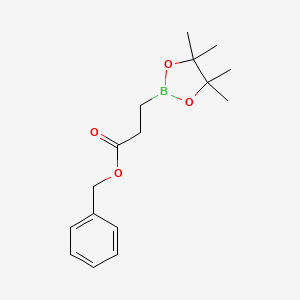
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Vue d'ensemble
Description
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a chemical compound with the CAS Number: 1175712-34-1 . It has a molecular weight of 290.17 and its molecular formula is C16H23BO4 . The IUPAC name for this compound is benzyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate .
Molecular Structure Analysis
The InChI code for Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is 1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-10-14(18)19-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a molecular weight of 290.17 . It is recommended to be stored at -20°C for stability .Applications De Recherche Scientifique
-
Synthesis and Crystal Structure Study
- Field : Structural Chemistry
- Application : This compound is used as an intermediate in the synthesis of other complex organic compounds .
- Method : The compound is obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
- Results : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
-
Drug Application Research
- Field : Pharmacy and Biology
- Application : Boric acid compounds, like the one you mentioned, are often used as enzyme inhibitors or specific ligand drugs .
- Method : Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Results : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
-
Stability Study of Boronate Esters
- Field : Analytical Chemistry
- Application : Boronate esters, like the one you mentioned, are used as model compounds in the study of the stability of boronate esters in different alcohols .
- Method : The stability of these compounds is studied using the LCMS technique .
- Results : The results of these studies can help in understanding the behavior of these compounds in different conditions .
-
Palladium-Catalyzed Methylation
- Field : Organic Chemistry
- Application : These compounds are used as substrates in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Method : The reaction is carried out in the presence of a palladium catalyst and iodomethane .
- Results : The results of these studies can help in the development of new synthetic methods .
-
Organic Synthesis Intermediate
- Field : Organic Chemistry
- Application : Compounds like “Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” are often used as intermediates in organic synthesis .
- Method : These compounds can be used in various reactions to synthesize more complex organic compounds .
- Results : The results can vary depending on the specific reactions and the desired end products .
-
Synthesis and Crystal Structure Study
- Field : Structural Chemistry
- Application : This compound is used as an intermediate in the synthesis of other complex organic compounds .
- Method : The compound is obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
- Results : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
-
Drug Application Research
- Field : Pharmacy and Biology
- Application : Boric acid compounds, like the one you mentioned, are often used as enzyme inhibitors or specific ligand drugs .
- Method : Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Results : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Propriétés
IUPAC Name |
benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-10-14(18)19-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUWPMJVNUMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693151 | |
| Record name | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
CAS RN |
1175712-34-1 | |
| Record name | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



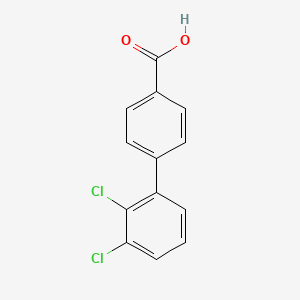
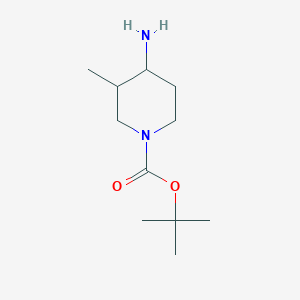
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)
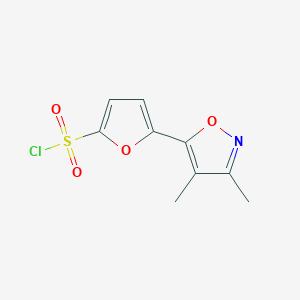
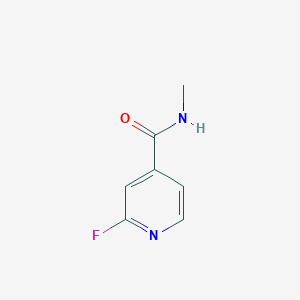
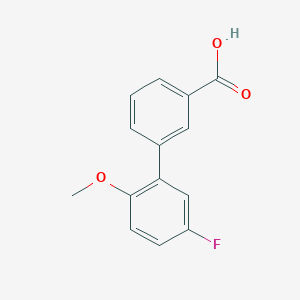
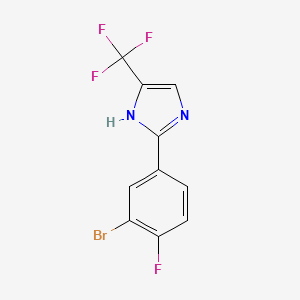
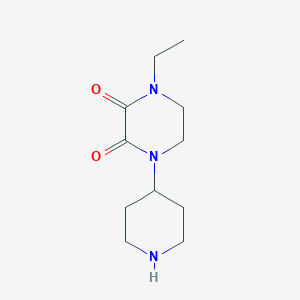
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)
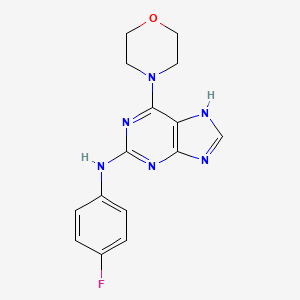
![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)
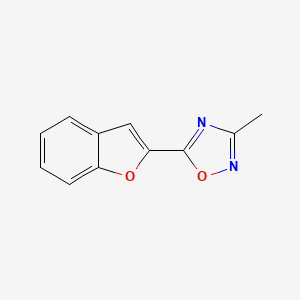
![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)
